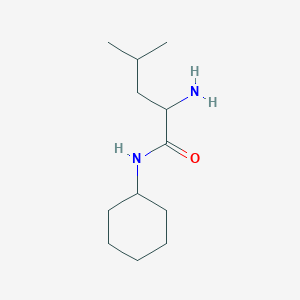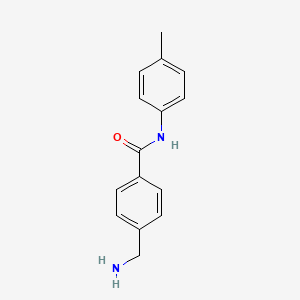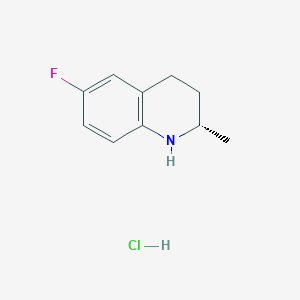
(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine is a synthetic organic compound that belongs to the class of hydrazines. These compounds are characterized by the presence of a hydrazine functional group (-NH-NH2) attached to a pyridine ring, which is further substituted with pentafluoroethyl and trifluoromethyl groups. The unique combination of these substituents imparts distinctive chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with hydrazine under controlled conditions. The presence of electron-withdrawing groups like pentafluoroethyl and trifluoromethyl can influence the reactivity and selectivity of the reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biological and medical research, hydrazine derivatives are often explored for their potential pharmacological activities. They may exhibit antimicrobial, anticancer, or enzyme inhibitory properties.
Industry
Industrially, such compounds can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Their unique properties can enhance the performance and efficacy of various products.
Wirkmechanismus
The mechanism of action of (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine depends on its interaction with molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pentafluoroethyl and trifluoromethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Trifluoromethyl-pyridin-2-yl)-hydrazine
- (4-Pentafluoroethyl-pyridin-2-yl)-hydrazine
- (4-Pentafluoroethyl-5-methyl-pyridin-2-yl)-hydrazine
Uniqueness
The presence of both pentafluoroethyl and trifluoromethyl groups in (4-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine makes it unique compared to other similar compounds. These substituents can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable subject for research and application.
Eigenschaften
Molekularformel |
C8H5F8N3 |
|---|---|
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
[4-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H5F8N3/c9-6(10,8(14,15)16)3-1-5(19-17)18-2-4(3)7(11,12)13/h1-2H,17H2,(H,18,19) |
InChI-Schlüssel |
TZMDCPRLYUQIHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1NN)C(F)(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethanamine](/img/structure/B12114399.png)
![1H-Isoindole-1,3(2H)-dione, 5-[(2-aminophenyl)amino]-2-methyl-](/img/structure/B12114410.png)
![N-[2-(dimethylamino)ethyl]-N-methylcarbamoyl chloride](/img/structure/B12114412.png)
![2-[2-[2-(2-Aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12114430.png)








![Benzoic acid, 4-[[2-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B12114473.png)
